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C6 NBD L-threo-ceramide

Cat. No.: B12377703
M. Wt: 575.7 g/mol
InChI Key: QUAQFTJPXDOFOM-SVTPMZLBSA-N
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Description

Contextualizing Fluorescent Ceramide Analogs in Modern Lipidomics and Cell Biology

Fluorescent ceramide analogs are synthetic versions of natural ceramides (B1148491) tagged with a fluorophore, a molecule that emits light upon excitation. These probes are essential tools in modern lipidomics and cell biology, allowing for the direct visualization of lipid trafficking, metabolism, and localization within living cells. acs.org Ceramides themselves are crucial bioactive sphingolipids implicated in various cellular stress responses, including apoptosis and senescence. acs.orgub.edu

The utility of these analogs stems from their ability to mimic the behavior of their natural counterparts. Once introduced to cells, they are processed by the same enzymatic machinery, allowing researchers to follow the metabolic fate of ceramides. nih.gov A variety of fluorophores have been attached to ceramide, each with distinct properties. Common examples include:

NBD (nitrobenzoxadiazole): A widely used green-emitting fluorophore. medchemexpress.commedchemexpress.com The NBD group is environmentally sensitive, meaning its fluorescence can change based on the surrounding lipid environment. thermofisher.com

BODIPY (boron dipyrromethene difluoride): Known for its sharp emission peaks and high quantum yields. ub.edunih.gov Some BODIPY-labeled ceramides exhibit concentration-dependent spectral shifts, allowing for the differentiation of membranes with high versus low concentrations of the probe. nih.gov

Coumarin (B35378) Derivatives (e.g., COUPY): Far-red/NIR-emitting fluorophores whose subcellular distribution can be influenced by the fluorophore itself, accumulating in different organelles than BODIPY probes. ub.edu

Nile Red: A lipophilic dye used to create fluorescent ceramide substrates for studying enzyme kinetics. nih.govresearchgate.net

These probes have enabled significant discoveries, including the role of the Golgi apparatus in sphingolipid metabolism, the dynamics of lipid transport to the plasma membrane, and the sorting of lipids in polarized epithelial cells. nih.govmedchemexpress.comuu.nl The choice of fluorophore and the specific ceramide structure allows for tailored experiments to investigate distinct aspects of sphingolipid biology. acs.orgub.edu

Defining C6 NBD L-threo-Ceramide as a Specialized Research Probe

This compound is a specific, cell-permeable ceramide analog characterized by three key features: a short-chain (C6) N-acyl chain, a fluorescent NBD group, and an L-threo stereochemical configuration. medchemexpress.commedchemexpress.com This unique structure dictates its biological behavior and defines its role as a specialized research tool.

The defining characteristic of this probe is its L-threo stereochemistry. Naturally occurring ceramides are in the D-erythro configuration. jneurosci.org This structural difference makes this compound a poor substrate for the enzyme glucosylceramide synthase. jneurosci.org Research has shown that while its D-erythro counterpart is readily metabolized to C6-NBD-glucosylceramide (GlcCer), only about 1% of the L-threo isomer undergoes this conversion. jneurosci.orgjneurosci.org

This resistance to metabolism is precisely what makes it so valuable. It allows researchers to study cellular processes mediated directly by ceramide, without the confounding effects of its metabolic products like GlcCer, which has its own distinct biological roles. jneurosci.orgjneurosci.org For instance, it has been used to demonstrate that ceramide itself, not its metabolite GlcCer, is involved in the initial stages of neuronal growth, such as the formation of minor processes from lamellipodia. jneurosci.orgjneurosci.org In contrast, the later stages of axonal growth require the metabolism of D-erythro-ceramide to GlcCer. jneurosci.org

Therefore, this compound serves as a crucial control and a specific probe to dissect ceramide-mediated signaling pathways from those dependent on downstream sphingolipid metabolites. jneurosci.org

Table 1: Properties of this compound

Property Description
Full Chemical Name [R-[R,R-(E)]]-N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanamide sapphirebioscience.com
Molecular Formula C30H49N5O6 focusbiomolecules.comnih.gov
Molecular Weight 575.7 g/mol sapphirebioscience.comnih.gov
Fluorescence The NBD group provides green fluorescence, typically with an excitation maximum around 466 nm and an emission maximum around 536 nm. medchemexpress.com
Key Feature L-threo stereochemistry prevents significant metabolism to glucosylceramide, isolating the biological effects of ceramide itself. jneurosci.orgjneurosci.org

| Primary Application | Used as a fluorescent probe to study ceramide-specific signaling and transport, particularly for vital staining of the Golgi apparatus. thermofisher.commedchemexpress.comsapphirebioscience.com |

Historical Trajectories and Seminal Contributions of Fluorescent Ceramides to Mechanistic Studies

The advent of fluorescent ceramide analogs marked a turning point in the study of sphingolipid biology. Before their development, researchers relied on less direct methods that could not provide spatial or temporal information in living cells. The use of NBD-labeled lipids, including NBD-ceramide, was pioneered to trace the metabolic pathways of sphingolipids.

Seminal studies using C6-NBD-ceramide established the central role of the Golgi apparatus in sphingolipid metabolism. Researchers observed that after being introduced to cells, the fluorescent ceramide analog rapidly accumulated in the Golgi, where it was metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide. medchemexpress.comsapphirebioscience.com This provided direct visual evidence for the site of these key metabolic conversions.

These probes were also instrumental in dissecting the mechanisms of lipid transport. For example, studies using NBD-labeled sphingomyelin demonstrated that its transport to the cell surface could occur even when vesicular transport was inhibited, suggesting the existence of alternative, non-vesicular transport mechanisms. chemicalbook.in The development of ceramide analogs with different fluorophores, such as BODIPY, further advanced these studies. The concentration-dependent spectral shift of certain BODIPY-ceramides allowed for the estimation of probe concentration in Golgi membranes and the monitoring of lipid transport to the plasma membrane. nih.gov

Furthermore, fluorescent ceramides have been crucial in understanding how epithelial cells create and maintain the distinct lipid compositions of their apical and basolateral membranes. By modifying the lipid backbone of fluorescent ceramide analogs, researchers demonstrated that the sorting machinery that enriches glucosylceramide at the apical surface is remarkably robust, functioning even with significant structural changes to the lipid probe. uu.nl These foundational studies, enabled by fluorescent ceramide probes, have built much of our current understanding of sphingolipid metabolism, transport, and sorting. nih.gov

Table 2: Comparison of Common Fluorescent Ceramide Analogs

Probe Fluorophore Key Characteristics & Applications
C6-NBD-D-erythro-Ceramide NBD (Nitrobenzoxadiazole) The "standard" fluorescent ceramide. It is readily metabolized to fluorescent glucosylceramide and sphingomyelin, making it ideal for studying the entire sphingolipid metabolic pathway and flux through the Golgi apparatus. nih.govjneurosci.orgnih.gov
C6-NBD-L-threo-Ceramide NBD (Nitrobenzoxadiazole) A stereoisomer that is poorly metabolized to glucosylceramide. jneurosci.org It is used specifically to study ceramide-dependent signaling pathways, distinct from those involving its metabolites. jneurosci.orgjneurosci.org
C5-DMB-Ceramide BODIPY (Boron dipyrromethene difluoride) Exhibits a fluorescence emission maximum that shifts from green to red at high concentrations. This property allows for the visualization of membranes with high accumulations of the probe, such as the Golgi apparatus. nih.gov

| COUPY-labeled Ceramides | COUPY (Coumarin derivative) | A far-red/NIR-emitting probe. Studies show it accumulates in lysosomes or endosomes, demonstrating that the attached fluorophore can influence the subcellular destination of the lipid analog. ub.edu |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49N5O6 B12377703 C6 NBD L-threo-ceramide

Properties

Molecular Formula

C30H49N5O6

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]hexanamide

InChI

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(37)26(23-36)32-29(38)19-16-14-17-20-31-24-21-25-30(34-41-33-25)27(22-24)35(39)40/h15,18,21-22,26,28,31,36-37H,2-14,16-17,19-20,23H2,1H3,(H,32,38)/b18-15+/t26-,28-/m1/s1

InChI Key

QUAQFTJPXDOFOM-SVTPMZLBSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O

Origin of Product

United States

Molecular and Cellular Dynamics of C6 Nbd L Threo Ceramide As a Biological Tracer

Mechanisms of Cellular Uptake and Integration into Lipid Membranes

C6 NBD L-threo-ceramide is readily taken up by cells, a process facilitated by its ability to rapidly transfer between liposomes and cellular membranes. medchemexpress.comanjiechem.com This transfer is a spontaneous process that allows the fluorescent lipid to integrate into the plasma membrane and subsequently other intracellular membranes. nih.gov Studies have shown that for staining living and fixed cells, it is effective to administer C6 NBD ceramide as a complex with bovine serum albumin (BSA). genecopoeia.comthermofisher.com The NBD dye itself is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence in the nonpolar environment of lipid membranes, with excitation and emission maxima around 466 nm and 536 nm, respectively. genecopoeia.combiotium.com

Subcellular Compartmentalization and Organelle Targeting

Following its integration into the plasma membrane, this compound undergoes intracellular transport, leading to its accumulation in specific organelles. This targeted localization is a key feature of its utility as a biological tracer.

Specific Labeling and Visualization of the Golgi Apparatus

A prominent characteristic of this compound is its selective accumulation and staining of the Golgi apparatus in both live and fixed cells. medchemexpress.comanjiechem.comgenecopoeia.combiotium.com This specific labeling allows for the detailed visualization of Golgi morphology and dynamics. medchemexpress.commedchemexpress.com In human skin fibroblasts, after initial labeling of various intracellular membranes, a subsequent incubation can remove excess probe, leaving a distinct fluorescent signal only at the Golgi apparatus. nih.gov This specific accumulation has been observed in various cell types, making it a widely used marker for this organelle. nih.govgenecopoeia.com Electron microscopy studies have further localized the probe to the trans cisternae of the Golgi apparatus. nih.govresearchgate.net

Intracellular Vesicular Trafficking and Translocation to the Plasma Membrane

Once processed within the Golgi apparatus, the metabolites of this compound are sorted and transported via vesicles. bibliotekanauki.pl This vesicular trafficking pathway ultimately leads to the translocation of these fluorescent lipid analogs to the plasma membrane. biotium.comfocusbiomolecules.com In uninfected cells, after initial concentration in the perinuclear region corresponding to the Golgi, the fluorescent products are observed in the cytoplasm and at the plasma membrane. nih.gov This movement from the Golgi to the cell surface is a critical step in lipid distribution within the cell.

Biophysical Interactions with Endogenous Membrane Lipids Governing Golgi Accumulation

The accumulation of this compound in the Golgi is not solely a result of enzymatic processing but is also governed by its biophysical interactions with the unique lipid environment of this organelle. Research suggests a model where the physical properties of the fluorescent ceramide analog and its interactions with endogenous lipids of the Golgi apparatus lead to its "molecular trapping". nih.govresearchgate.net The lipid composition of the Golgi, particularly the presence of cholesterol, appears to play a role in this process. nih.govresearchgate.net Inhibition of this accumulation by agents that modify or extract cellular lipids, or by filipin, which complexes with cholesterol, supports the importance of these biophysical interactions. nih.govresearchgate.net

Enzymatic Biotransformation Pathways of this compound

Inside the cell, this compound serves as a substrate for enzymes involved in sphingolipid metabolism, leading to the formation of fluorescent analogs of other key sphingolipids.

Conversion to C6 NBD Sphingomyelin (B164518) Analogs by Sphingomyelin Synthase

A primary metabolic fate of this compound within the Golgi apparatus is its conversion to C6 NBD sphingomyelin. medchemexpress.commedchemexpress.commedchemexpress.com This reaction is catalyzed by sphingomyelin synthase, an enzyme that transfers a phosphocholine (B91661) headgroup to the ceramide backbone. nih.gov Studies in various cell lines, including BHK cells and V79 fibroblasts, have demonstrated this metabolic conversion. medchemexpress.comanjiechem.com The resulting C6 NBD sphingomyelin can then be transported to other cellular destinations, such as the plasma membrane. medchemexpress.com It is important to note that while the D-erythro isomer of C6-NBD-ceramide is metabolized to both fluorescent sphingomyelin and glucosylceramide, the L-threo isomer is primarily a substrate for sphingomyelin synthase. medchemexpress.comsemanticscholar.org

Table 1: Cellular Dynamics of this compound

Characteristic Description Key Research Findings
Cellular Uptake Rapid, spontaneous transfer from delivery vehicle (e.g., BSA complex) to cellular membranes. Efficiently labels live and fixed cells. genecopoeia.comthermofisher.com
Primary Organelle Target Golgi apparatus, specifically the trans-Golgi network. nih.govresearchgate.net Provides prominent and selective staining of the Golgi. medchemexpress.comanjiechem.comgenecopoeia.com
Intracellular Transport Undergoes vesicular trafficking from the Golgi to the plasma membrane. biotium.combibliotekanauki.plfocusbiomolecules.com Metabolites are delivered to the cell surface. nih.gov
Metabolic Conversion Primarily converted to C6 NBD sphingomyelin. medchemexpress.commedchemexpress.commedchemexpress.com Serves as a substrate for sphingomyelin synthase. nih.gov

Phosphorylation to C6 NBD Ceramide-1-Phosphate Analogs by Ceramide Kinase

Ceramide kinase (CERK) is a key enzyme that phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a bioactive lipid involved in various cellular processes, including proliferation, migration, and inflammation. nih.govresearchgate.net The fluorescent analog, C6-NBD-ceramide, serves as a substrate for CERK, allowing for the study of its activity in intact cells and in vitro. nih.govbiorxiv.orgscispace.com

The phosphorylation of C6-NBD-ceramide to C6-NBD-ceramide-1-phosphate (C6-NBD-C1P) provides a direct measure of CERK activity. nih.govjst.go.jp This conversion can be monitored using techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), which separate the phosphorylated product from the ceramide substrate. nih.govjst.go.jp Studies have shown that upon incubation with cells, C6-NBD-ceramide is converted to various metabolites, including C6-NBD-C1P, allowing for the simultaneous measurement of different branches of ceramide metabolism. nih.gov

Research has demonstrated that the activity of CERK can be modulated by various factors. For instance, treatment of cells with sodium orthovanadate (Na3VO4) has been shown to increase the formation of NBD-C1P, an effect that is dependent on tyrosine kinase activity. jst.go.jp Furthermore, newly synthesized analogs of C1P, including those with an NBD tag, have been developed to study their intracellular distribution and effects. researchmap.jp Interestingly, while NBD-C6-ceramide is metabolized to various products, NBD-labeled C1P analogs appear to be more stable within cells for certain periods. researchmap.jp

CompoundEnzymeProductReference
C6-NBD-ceramideCeramide Kinase (CERK)C6-NBD-ceramide-1-phosphate nih.govjst.go.jp

Intracellular Transport and Lipid Exchange Processes

Inter-membrane Transfer Dynamics Between Liposomes and Cellular Compartments

The fluorescent ceramide analog, C6-NBD-L-threo-ceramide, is a valuable tool for studying the dynamics of lipid transfer between artificial membranes, like liposomes, and various cellular compartments. medchemexpress.commedchemexpress.commedchemexpress.com Its cell-permeable nature allows for its rapid incorporation into cellular membranes. medchemexpress.com

When C6-NBD-ceramide is delivered to cells via liposomes, it is readily taken up and initially localizes to membranes such as the mitochondria, endoplasmic reticulum, and nuclear envelope. pnas.orgnih.gov Subsequently, a significant portion of the fluorescent ceramide is transported to the Golgi apparatus. pnas.orgscispace.comnih.gov This transport is a critical step for its further metabolism into other sphingolipids like sphingomyelin and glucosylceramide. pnas.orgscispace.com The transfer from liposomes to cells is a preferential process, and the subsequent intracellular trafficking to the Golgi is a temperature-sensitive process, being blocked at lower temperatures. pnas.orgscispace.com

The movement of C6-NBD-ceramide is not limited to uptake. The reverse process, known as back-exchange, where the fluorescent lipid is extracted from the cell surface by acceptor molecules like bovine serum albumin (BSA), is used to quantify the amount of the analog that has reached the plasma membrane. scispace.com This technique has been instrumental in demonstrating that newly synthesized fluorescent sphingolipid analogs pass through the Golgi apparatus before their delivery to the cell surface. nih.govscispace.com

Role of Ceramide Transport Proteins (e.g., CERT) in Intracellular Distribution

The intracellular distribution of ceramide is not a random process but is mediated by specific transport proteins. The ceramide transfer protein (CERT), also known as COL4A3BP, plays a crucial role in the non-vesicular transport of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus. nih.govplos.orgbiologists.com This transport is essential for the synthesis of sphingomyelin. nih.govbiologists.com

Studies using fluorescent ceramide analogs, including NBD- and BODIPY-labeled ceramides (B1148491), have been pivotal in elucidating the function of CERT. plos.orgbiologists.comabcam.com In cells deficient in CERT, the transport of fluorescent ceramide from the ER to the Golgi is significantly impaired. nih.govplos.org This defect can be rescued by the reintroduction of wild-type CERT, leading to the accumulation of the fluorescent ceramide in the Golgi region. biologists.com

The specificity of CERT for ceramide has been demonstrated, as it does not transport other lipids like cholesterol or phosphatidylcholine. nih.gov The START domain of CERT is responsible for extracting ceramide from membranes and carrying it. nih.govbiologists.com The interaction of CERT with both ER and Golgi-resident proteins facilitates this targeted transfer, often occurring at membrane contact sites between these two organelles. nih.gov The use of C6-NBD-L-threo-ceramide and other fluorescent analogs continues to be a key strategy in studying the intricate mechanisms of CERT-mediated ceramide trafficking and its impact on cellular function and signaling. plos.orgbiologists.commedchemexpress.com

C6 Nbd L Threo Ceramide in the Quantitative Analysis of Sphingolipid Metabolism

Enzyme Activity Assays Utilizing C6 NBD L-threo-Ceramide as a Substrate

The unique characteristics of this compound make it a valuable substrate for assaying the activity of several key enzymes involved in sphingolipid metabolism.

Methodologies for Measuring Sphingomyelin (B164518) Synthase Activity

Sphingomyelin synthase (SMS) activity, which involves the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide to produce sphingomyelin, can be quantified using this compound. medchemexpress.com In these assays, the L-threo isomer serves as the substrate, and its conversion to C6 NBD L-threo-sphingomyelin is monitored. medchemexpress.com The fluorescent product is separated from the unreacted substrate, often by thin-layer chromatography (TLC), and quantified. This allows for the determination of the rate of sphingomyelin synthesis. Studies have shown that L-threo-ceramide is metabolized to sphingomyelin, albeit less efficiently than the natural D-erythro isomer. plu.mxnih.gov The use of short-chain ceramide analogs like C6-ceramide has been demonstrated to be effective for studying sphingomyelin synthesis in cellular models. nih.gov

Development and Application of Glucosylceramide Synthase Assays

Glucosylceramide synthase (GCS) catalyzes the initial step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. Assays using this compound have been developed to measure GCS activity. nih.govresearchgate.net However, research indicates that the L-threo isomer of ceramide is a poor substrate for GCS. plu.mxnih.govjneurosci.org Studies comparing the metabolism of different ceramide stereoisomers have shown that while D-erythro-ceramide is readily converted to glucosylceramide, the L-threo form is not significantly metabolized down this pathway. jneurosci.orgjneurosci.orgbibliotekanauki.pl For instance, in cultured hippocampal neurons, C6-NBD-D-erythro-Ceramide was metabolized to C6-NBD-D-erythro-Glucosylceramide, whereas less than 1% of C6-NBD-L-threo-Ceramide was converted to its corresponding glucosylceramide product. jneurosci.org This pronounced stereospecificity makes the L-threo isomer a useful negative control in studies focusing on the glucosylceramide synthesis pathway.

Fluorometric and Solid-Phase Extraction-Based Ceramide Kinase Activity Determinations

Ceramide kinase (CERK) phosphorylates ceramide to form ceramide-1-phosphate, a key signaling molecule. Fluorometric assays have been developed to measure CERK activity using C6 NBD ceramide as a substrate. nih.govresearchgate.net These methods offer a non-radioactive alternative to traditional assays. nih.gov A common approach involves the differential partitioning of the substrate and the phosphorylated product. nih.gov The negatively charged C6 NBD ceramide-1-phosphate partitions into the aqueous phase under specific pH conditions, allowing for its separation from the unreacted fluorescent ceramide substrate, which remains in the organic phase. nih.gov The fluorescence in the aqueous phase can then be directly quantified using a plate reader. nih.gov Alternatively, solid-phase extraction (SPE) can be employed to separate the product from the substrate before quantification. researchgate.net These assays provide a rapid and efficient means to determine CERK activity in both in vitro and cellular systems. nih.govnih.gov

Comparative Studies of Stereoisomer-Specific Metabolic Rates and Efficiencies

A key application of this compound is in direct comparison with its naturally occurring D-erythro counterpart to elucidate the stereospecificity of sphingolipid-metabolizing enzymes. plu.mxnih.govnih.gov Natural sphingolipids contain the D-erythro isomer, and the enzymes involved in their metabolism are highly selective for this configuration.

Studies have consistently demonstrated that L-threo-ceramide is a significantly poorer substrate for major enzymes in the sphingolipid biosynthetic pathway compared to the D-erythro isomer. plu.mxnih.govjneurosci.orgnih.gov

Glucosylceramide Synthase: This enzyme shows a strong preference for the D-erythro isomer. The L-threo form is not effectively converted to glucosylceramide. plu.mxnih.govjneurosci.orgjneurosci.org

Sphingomyelin Synthase: While this enzyme can metabolize the L-threo isomer to form sphingomyelin, the rate is considerably lower than with the D-erythro substrate. plu.mxnih.govnih.gov

This differential metabolism underscores the high degree of stereochemical fidelity within the sphingolipid metabolic network.

EnzymeSubstrate StereoisomerRelative Metabolic Efficiency
Glucosylceramide SynthaseD-erythroHigh
Glucosylceramide SynthaseL-threoVery Low / Negligible plu.mxnih.govjneurosci.org
Sphingomyelin SynthaseD-erythroHigh
Sphingomyelin SynthaseL-threoLow plu.mxnih.govnih.gov

This table illustrates the pronounced preference of key sphingolipid metabolic enzymes for the natural D-erythro ceramide stereoisomer over the L-threo form.

Applications of C6 Nbd L Threo Ceramide in Dissecting Fundamental Cellular Processes

Probing Golgi Apparatus Biogenesis, Structure, and Functional Organization

C6 NBD L-threo-ceramide serves as a crucial probe for visualizing and studying the Golgi apparatus in living and fixed cells. abpbio.comthermofisher.combiotium.com This cell-permeable analog of ceramide, tagged with the fluorescent group C6 nitrobenzoxadiazole (NBD), rapidly labels the Golgi apparatus. medchemexpress.commedchemexpress.commedchemexpress.comsapphirebioscience.com Once inside the cell, it is transported to the Golgi, where it becomes a substrate for enzymes that produce fluorescent metabolites like C6 NBD sphingomyelin (B164518) and glucosylceramide. medchemexpress.commedchemexpress.comnih.govnih.gov This metabolic conversion within the Golgi is a key feature that allows researchers to track sphingolipid metabolism and transport through this organelle. nih.govresearchgate.net

The distinct, often perinuclear, staining of the Golgi by C6 NBD-ceramide allows for detailed morphological studies. researchgate.netlimes-institut-bonn.deresearchgate.net For instance, in HeLa cells, it reveals an intensely fluorescent, thread-like structure partially surrounding the nucleus, which is characteristic of the Golgi apparatus. aatbio.com This selective labeling is instrumental in observing changes in Golgi morphology in response to various cellular stimuli or conditions. medchemexpress.com

Furthermore, the metabolism of C6 NBD-ceramide within the Golgi provides a method to measure the activities of Golgi-resident enzymes. nih.gov By quantifying the conversion of the probe to its metabolites, researchers can assess the function of enzymes like sphingomyelin synthase and glucosylceramide synthase. nih.govresearchgate.net Studies have shown that C6 NBD-ceramide is localized to the trans cisternae of the Golgi apparatus, providing a specific marker for this sub-compartment. researchgate.net

Investigations into Membrane Lipid Sorting and Domain Formation

The study of how cells establish and maintain distinct lipid compositions in different membrane domains is crucial for understanding cellular function. This compound and its metabolites have been instrumental in elucidating the mechanisms of membrane lipid sorting, particularly in polarized epithelial cells.

Asymmetric Distribution and Apical/Basolateral Polarity in Epithelial Cells

In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) and Caco-2 cells, the plasma membrane is divided into apical and basolateral domains with unique protein and lipid compositions. uu.nl The sorting and differential trafficking of newly synthesized lipids to these domains is a fundamental aspect of establishing and maintaining this polarity.

Studies using the D-erythro stereoisomer of C6-NBD-ceramide have shown that its metabolites, C6-NBD-glucosylceramide (GlcCer) and C6-NBD-sphingomyelin (SM), are sorted and delivered to the cell surface with distinct polarities. uu.nlnih.gov Typically, GlcCer is preferentially transported to the apical surface, while SM shows a more basolateral or non-polarized distribution. nih.govnih.gov

Research has also explored how variations in the ceramide backbone, including the use of the L-threo stereoisomer, affect this sorting process. uu.nlnih.gov Even with alterations to the lipid backbone, the preferential apical enrichment of GlcCer over SM is generally maintained, suggesting that the fundamental sorting machinery is robust and can accommodate structural variations in the lipid cargo. nih.gov This asymmetric transport is crucial for maintaining the specialized functions of the apical and basolateral membranes.

Apical/Basolateral Polarity of C6-NBD-Lipid Metabolites in Epithelial Cells
Cell LineLipid MetaboliteApical/Basolateral Polarity Ratio
MDCKC6-NBD-GlcCer2-4
Caco-2C6-NBD-GlcCer2-4
MDCKC6-NBD-SM0.6-0.9
Caco-2C6-NBD-SM0.6-0.9

Influence on Membrane Biophysical Properties through Metabolite Formation

The metabolism of ceramide into other sphingolipids, such as sphingomyelin and glycosphingolipids, can significantly alter the biophysical properties of cellular membranes. capes.gov.brresearchgate.net These changes can, in turn, influence membrane fluidity, curvature, and the formation of specialized membrane domains like lipid rafts. capes.gov.brresearchgate.net

The generation of different ceramide species, varying in acyl chain length and saturation, has distinct effects on membrane organization. researchgate.net Saturated ceramides (B1148491) tend to increase membrane order and promote the separation of gel and fluid phases, while very-long-chain ceramides can induce the formation of tubular structures through interdigitation. researchgate.net

By using this compound, which can be metabolized within the cell, researchers can study how the formation of its metabolites influences the local membrane environment. medchemexpress.commedchemexpress.com Although the fluorescent NBD group may alter the biophysical properties of the lipid to some extent, these probes provide valuable insights into the dynamic interplay between sphingolipid metabolism and membrane properties. uzh.ch The conversion of ceramide to sphingomyelin, for instance, is a key reaction in the formation of lipid rafts, which are platforms for cell signaling. nih.gov

Deciphering Intracellular Signaling Cascades Involving Sphingolipids

Ceramides are not just structural components of membranes; they are also potent signaling molecules involved in a wide range of cellular processes, including apoptosis, cell proliferation, and differentiation. jneurosci.org The stereochemistry of ceramide is critical for its signaling functions, and this compound has been used to dissect the specificity of these signaling pathways.

Differential Effects of Ceramide Stereoisomers on Protein Phosphatases

One of the key mechanisms through which ceramides exert their signaling effects is by modulating the activity of protein phosphatases, particularly protein phosphatase 2A (PP2A), also known as ceramide-activated protein phosphatase (CAPP). uc.edunih.gov Studies have shown that the native D-erythro ceramide is a potent activator of CAPP, while other stereoisomers, including the L-threo form, are often less effective or inactive. uc.edu

This stereospecificity suggests that ceramide interacts directly with target proteins in a highly selective manner. uc.edu By comparing the effects of different ceramide stereoisomers, researchers can distinguish between signaling events mediated by specific ceramide-protein interactions and those that might arise from more general changes in membrane biophysical properties. uc.edu For example, while both D-erythro and L-threo ceramides can induce apoptosis in some cell types, the pathways they activate may differ in their reliance on specific protein phosphatases. bibliotekanauki.plpsu.edu

Differential Activation of Protein Phosphatases by Ceramide Stereoisomers
Ceramide StereoisomerEffect on CAPP (PP2A) Activity
D-erythro-ceramideActivates
L-threo-ceramideDoes not activate
D-threo-ceramideDoes not activate
L-erythro-ceramideDoes not activate

Modulation of Protein Trafficking and Receptor Localization Dynamics

The localization and trafficking of proteins, including cell surface receptors, are tightly regulated processes that are essential for proper cellular function. Sphingolipids, and ceramides in particular, have been shown to modulate these processes.

Studies have demonstrated that ceramide levels can influence the cell surface expression of receptors like the nicotinic acetylcholine (B1216132) receptor (AChR). core.ac.uk Interestingly, low concentrations of C6-ceramide were found to increase the number of surface AChRs, while high concentrations had the opposite effect, causing intracellular retention of the receptors in a compartment that co-localizes with trans-Golgi markers. core.ac.uk

Furthermore, the metabolism of ceramide is critical for certain developmental processes. For instance, in cultured hippocampal neurons, the conversion of D-erythro-ceramide to glucosylceramide is required to sustain axonal growth. jneurosci.orgbibliotekanauki.pl The L-threo isomer, which is not readily metabolized to glucosylceramide, is ineffective in supporting this process. jneurosci.orgbibliotekanauki.pl This highlights a specific role for glucosylceramide in protein or membrane trafficking necessary for axon elongation, rather than a general signaling role for ceramide itself in this context. bibliotekanauki.pl

Studies on Host-Pathogen Interactions and Lipid Utilization Mechanisms

The fluorescently tagged sphingolipid, this compound, serves as a critical tool in cellular biology, particularly for dissecting the intricate interactions between hosts and intracellular pathogens. Its utility stems from its nature as a stereoisomer of the naturally occurring D-erythro-ceramide. While the D-erythro form is readily metabolized and integrated into host cell pathways, the L-threo isomer often shows different metabolic fates; for example, it is typically not metabolized to glucosylceramide. jneurosci.org This property allows researchers to differentiate between cellular processes that require specific ceramide metabolism and those that rely on the physical presence or general structure of ceramide.

In the context of host-pathogen studies, fluorescent ceramide analogs are essential for visualizing how intracellular parasites acquire lipids from their host cells. Many pathogens create a specialized vacuole within the host cell and must import nutrients, including sphingolipids, from the host cytoplasm to survive and replicate.

Research on the obligate intracellular parasite Toxoplasma gondii has utilized NBD C6-ceramide to trace the pathway of host lipid acquisition. uzh.chnih.govmolbiolcell.org When host cells are incubated with NBD C6-ceramide, the probe first accumulates in the host's Golgi apparatus. uzh.chmolbiolcell.org Subsequently, in infected cells, the fluorescence is observed to move into the parasitophorous vacuole (PV) and eventually into the parasites themselves. uzh.chnih.gov This demonstrates that T. gondii actively salvages sphingolipids from the host Golgi complex. uzh.ch The transport of these lipids is crucial for the parasite's development, and inhibiting the parasite's metabolism prevents the scavenging of the fluorescent ceramide. uzh.ch

Similarly, studies involving the bacterium Chlamydia trachomatis show that it acquires host sphingomyelin, a metabolite of ceramide, and that this process is linked to the chlamydia-induced fragmentation of the host Golgi apparatus. plos.org Using fluorescent ceramide allows for the direct visualization of this lipid transport into the bacterial inclusion. plos.org

The use of the L-threo isomer in such studies is pivotal for control experiments. By comparing the trafficking and utilization of this compound with its D-erythro counterpart, researchers can determine if the pathogen's lipid acquisition machinery is specific to the natural stereoisomer or if it can appropriate related but metabolically distinct analogs. For instance, if a pathogen internalizes the D-erythro form but not the L-threo form, it suggests a highly specific transport mechanism that recognizes the natural ceramide structure and its subsequent metabolic products.

Analysis of Ceramide-Mediated Cellular Events (e.g., Golgi Fragmentation)

Ceramide is a potent signaling molecule involved in various cellular processes, including apoptosis and cell cycle arrest. One of the distinct morphological changes induced by elevated ceramide levels is the fragmentation of the Golgi apparatus. nih.gov C6 NBD ceramide analogs are instrumental in studying the spatial and temporal dynamics of this event.

Studies have shown that the biological effects of ceramide are highly stereospecific. Treatment of cells with D-erythro-C6-ceramide (D-e-Cer), the natural isomer, leads to the disassembly of the Golgi complex into dispersed vesicular structures. nih.gov In contrast, its enantiomer, L-erythro-C6-ceramide, fails to induce Golgi fragmentation or subsequent cellular effects, highlighting the specific structural requirements for this signaling cascade. nih.gov

The fluorescent probe NBD-D-e-C6-ceramide has been used to confirm that exogenously supplied ceramide is preferentially transported to the Golgi complex before fragmentation occurs. nih.gov Confocal microscopy reveals that the fluorescent ceramide analog co-localizes with resident Golgi proteins like giantin, establishing a direct link between ceramide accumulation in this organelle and its structural collapse. nih.gov This fragmentation is a key step that precedes other ceramide-induced events and can block protein trafficking from the endoplasmic reticulum. nih.gov

The this compound isomer serves as a valuable negative control in these experiments. Because L-threo ceramides are often not metabolized in the same manner as D-erythro ceramides and may not activate the same downstream effectors, they help researchers confirm that Golgi fragmentation is not a generic consequence of lipid overload but a specific response to the D-erythro stereoisomer. jneurosci.org For example, while D-erythro-ceramide must be metabolized to glucosylceramide (GlcCer) to support axon growth, the L-threo form is ineffective because it is not a substrate for GlcCer synthase. jneurosci.org Similarly, if this compound fails to induce Golgi fragmentation where the D-erythro form succeeds, it provides strong evidence that the fragmentation mechanism depends on specific metabolic conversion or protein interactions (like activation of protein phosphatases) that are exclusive to the natural ceramide isomer. nih.govnih.gov

Table 2: Research Findings on Ceramide-Mediated Golgi Fragmentation

Experimental Model Inducer / Probe Key Observation Mechanistic Insight Citation(s)
HeLa Cells D-erythro-C6-ceramide (D-e-Cer) Caused significant fragmentation of the Golgi complex, altering the localization of resident Golgi proteins (GM130, p230-Trans). Ceramide accumulation disrupts Golgi structure, which precedes and contributes to other cellular effects like the inhibition of protein transport. nih.gov
HeLa Cells NBD-D-e-C6-ceramide The fluorescent analog was transported to and accumulated in the perinuclear, ribbon-like structure of the Golgi apparatus. Confirms that exogenously applied ceramide is preferentially targeted to the Golgi complex before initiating fragmentation. nih.gov
HeLa Cells L-erythro-C6-ceramide (L-e-Cer) Failed to induce Golgi fragmentation or other associated cellular effects. The cellular response to ceramide, including Golgi fragmentation, is highly stereospecific and dependent on the natural D-erythro configuration. nih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundN-((2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c] jneurosci.orguzh.chnih.govoxadiazol-4-yl)amino)hexanamide
C6 NBD D-erythro-ceramideN-((2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c] jneurosci.orguzh.chnih.govoxadiazol-4-yl)amino)hexanamide
D-erythro-C6-ceramide (D-e-Cer)N-((2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl)hexanamide
L-erythro-C6-ceramide (L-e-Cer)N-((2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl)hexanamide
Glucosylceramide (GlcCer)(2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(((2S,3R)-2-(octadecanamido)-3-hydroxyoctadecyl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Sphingomyelin(2R,3R,4E)-N,N,N-trimethyl-4-((2R,3R)-3-hydroxy-2-palmitamidooctadec-4-en-1-yloxy)-3-palmitoyloxybutan-1-aminium 2-hydroxy-3-((phosphonatooxy)oxy)propyl phosphate
BODIPY-FL C₅ ceramide(Difluoro(4-(4-(N-((2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl)pentanamido)styryl)-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)(3,5-dimethyl-1H-pyrrol-1-yl-κN)boron)
GiantinGiantin
GM130Golgi matrix protein 130
p230-TransTrans-Golgi p230

Advanced Methodological Frameworks Leveraging C6 Nbd L Threo Ceramide

Fluorescence Microscopy Techniques for Visualization and Quantification

The inherent fluorescence of C6 NBD L-threo-ceramide enables its application in a suite of advanced microscopy techniques designed to probe the intricacies of cellular lipid biology. These methods provide unprecedented insights into the spatial and temporal distribution of this ceramide analog and its metabolic derivatives.

Live-Cell Imaging and Real-Time Tracking of Lipid Flow

This compound is extensively utilized as a vital stain for the Golgi apparatus in living cells. researchgate.net Upon introduction to cells, it is rapidly taken up and accumulates in the Golgi complex, where it serves as a substrate for the synthesis of fluorescent sphingomyelin (B164518) and glucosylceramide. nih.gov This process allows for the real-time tracking of lipid flow from the Golgi to other cellular destinations, such as the plasma membrane. nih.gov In live-cell imaging experiments, the movement of this compound and its metabolites can be observed, providing a dynamic view of sphingolipid transport pathways. For instance, in human skin fibroblasts, the fluorescent lipid labels the Golgi apparatus, and its subsequent transport can be monitored over time. researchgate.net

Co-localization Studies with Other Organelle Markers and Biomolecules

To understand the specific intracellular pathways and interactions of this compound, co-localization studies are frequently employed. This involves labeling cells with both the fluorescent ceramide analog and other specific markers for organelles or biomolecules. By observing the degree of spatial overlap between the fluorescence signals, researchers can infer the association of the ceramide with particular cellular compartments. For example, studies have shown the co-localization of this compound with markers for the trans-Golgi network, confirming its primary accumulation and metabolism within this specific region of the Golgi apparatus. researchgate.netnih.gov These studies are crucial for dissecting the intricate network of lipid trafficking and its intersection with other cellular processes.

Electron Microscopy via Photoconversion for Ultrastructural Localization

For a more detailed understanding of the subcellular localization of this compound at the ultrastructural level, fluorescence microscopy can be coupled with electron microscopy through a technique called photoconversion. researchgate.netnih.gov In this method, the fluorescent NBD group is used to catalyze a localized chemical reaction that produces an electron-dense precipitate of diaminobenzidine. researchgate.netnih.gov This precipitate can then be visualized using transmission electron microscopy, providing high-resolution localization of the ceramide analog within the cell. This technique has been instrumental in demonstrating that this compound is specifically localized to the cisternae of the trans-Golgi apparatus. researchgate.netnih.gov

Chromatographic and Spectrometric Approaches for Lipid Analysis

Beyond microscopy, chromatographic and spectrometric techniques are essential for the quantitative analysis of this compound and its metabolic products. These methods allow for the separation and precise measurement of different lipid species, providing detailed information about the metabolic fate of the fluorescent ceramide analog.

High-Performance Liquid Chromatography (HPLC) for Quantitative Separation of Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound and its metabolites. nih.govnih.gov This technique separates different lipid molecules based on their physicochemical properties, allowing for their individual quantification. nih.govresearchgate.net For example, an HPLC-based method has been developed to simultaneously measure the conversion of NBD-C6-ceramide to NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate. nih.gov This allows for the simultaneous assessment of the activities of key Golgi-resident enzymes involved in ceramide metabolism, such as sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase. nih.govresearchgate.net

Table 1: HPLC Analysis of this compound Metabolites

Metabolite Retention Time (min)
NBD C6-Ceramide 3.1
NBD C6-Glucosylceramide 3.9
NBD C6-Lactosylceramide 5.2

Data derived from a study on the HPLC analysis of NBD C6-Cer and its glycosylated derivatives. nih.gov

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Profiling

Thin-Layer Chromatography (TLC) is another widely used technique for the analysis of this compound and its metabolic products. nih.govnih.gov TLC separates lipids based on their differential partitioning between a stationary phase and a mobile phase. nih.gov This method can be used for both qualitative identification and quantitative measurement of the fluorescently labeled lipids. researchgate.netresearchgate.net For instance, TLC has been employed to identify and quantify the conversion of NBD-ceramide to NBD-glucosylceramide and NBD-sphingomyelin in cell extracts. researchgate.net The separated fluorescent lipids on the TLC plate can be visualized under UV light and their amounts quantified by densitometry. researchgate.net

Table 2: TLC Profiling of this compound Metabolites

Metabolite Description
NBD-Sphingomyelin A major metabolic product of NBD-Ceramide.
NBD-Glucosylceramide Another significant metabolite of NBD-Ceramide.
NBD-Lactosylceramide A higher-order metabolite that was not observed to be formed in some cell types. researchgate.net

This table summarizes common metabolites of this compound identified through TLC analysis. researchgate.net

Development of Cell-Based and In Vitro Assay Platforms

High-Throughput Screening (HTS) Strategies for Enzyme Modulators

This compound has been incorporated into high-throughput screening (HTS) campaigns to identify and characterize modulators of sphingolipid-metabolizing enzymes. nih.gov Its fluorescent nature makes it a valuable tool in the development of assays suitable for screening large numbers of compounds. For instance, in the search for inhibitors of neutral ceramidase (nCDase), an NBD-ceramide-based HPLC assay was employed as a secondary and tertiary confirmation method to validate hits from a primary fluorescence-based screen. nih.gov

In such a workflow, a primary HTS assay might use a different fluorescent substrate to identify initial hits. Subsequently, the NBD-ceramide assay is used to confirm the activity of these hits in a more physiologically relevant context. This tiered approach helps to eliminate false positives that may arise from interference with the primary assay's detection method. The use of this compound allows for a direct measurement of the enzyme's ability to process a ceramide analog, providing a more robust validation of potential inhibitors. nih.gov

The table below outlines a typical HTS workflow incorporating an NBD-ceramide-based assay for the identification of enzyme modulators.

Screening StageAssay TypePurpose
Primary Screen Fluorescence-based enzyme activity assayTo identify initial hit compounds from a large library.
Secondary Screen NBD-ceramide HPLC separation-based assayTo confirm the activity of primary hits and eliminate false positives.
Tertiary Screen NBD-ceramide HPLC separation-based assayTo further characterize the potency and efficacy of confirmed hits.

Quantitative Determination of Enzyme Activity in Cellular and Tissue Models

A significant application of this compound is in the quantitative measurement of sphingolipid-metabolizing enzyme activities directly within cellular and tissue models. nih.gov This fluorescent ceramide analog can be readily taken up by cells and serves as a substrate for various enzymes, including glucosylceramide synthase (GCS). nih.gov By incubating cells or tissue homogenates with this compound, the activity of GCS can be determined by measuring the formation of the fluorescent product, NBD C6-glucosylceramide. nih.gov

The substrate and product can be separated using techniques like thin-layer chromatography (TLC) or HPLC, and the amount of fluorescent product can be quantified using a spectrophotometer or fluorescence detector. nih.govresearchgate.net This method is sensitive enough to quantify picomolar amounts of the product, allowing for the determination of enzyme activity in as few as 50,000 cells or 1.0 mg of tissue. nih.gov This approach has been successfully used to assess GCS activity in various cancer cell lines and tumor tissues, providing a direct measure of ceramide glycosylation in a biological context. nih.gov

The following table summarizes the key features of a cell-based assay for determining GCS activity using this compound.

ParameterDescription
Substrate NBD C6-ceramide
Enzyme Glucosylceramide synthase (GCS)
Product NBD C6-glucosylceramide
Method of Separation Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC)
Method of Detection Spectrophotometry or Fluorescence detection
Sensitivity Picomolar range
Sample Size ~50,000 cells or 1.0 mg of tissue

Utilizing In Vivo Model Systems for Probe Delivery and Distribution Studies

The fluorescent properties of this compound make it a valuable tool for studying the delivery and distribution of ceramide analogs in in vivo and complex cellular models. nih.gov Once introduced into a biological system, the probe can be visualized using fluorescence microscopy to track its subcellular localization and metabolic fate. nih.gov

Studies have shown that this compound is readily taken up by living cells and initially concentrates in the Golgi apparatus. nih.govnih.gov Within the Golgi, it is metabolized into other fluorescent sphingolipids, such as NBD-sphingomyelin and NBD-glucosylceramide. nih.gov These metabolites are then trafficked to other cellular compartments, including the plasma membrane. nih.gov

This ability to track the movement of the probe has been utilized in studies of host-pathogen interactions. For example, in cells infected with the parasite Toxoplasma gondii, this compound was used to investigate lipid trafficking. The probe was observed to initially stain the host cell's Golgi complex. Over time, the fluorescent signal was seen within the parasites residing in the parasitophorous vacuole, suggesting that the parasite acquires lipids from the host cell's metabolic pathways. nih.gov These types of studies provide valuable insights into the mechanisms by which intracellular pathogens manipulate host cell lipid metabolism for their own survival.

Future Directions and Emerging Research Avenues in C6 Nbd L Threo Ceramide Research

Development of Novel Fluorescent Ceramide Analogs with Enhanced Specificity or Properties

While C6-NBD-L-threo-ceramide has been instrumental in visualizing ceramide trafficking, particularly to the Golgi apparatus, the scientific community recognizes the limitations imposed by the NBD (nitrobenzoxadiazole) fluorophore. semanticscholar.orgthermofisher.comresearchgate.net The NBD group is relatively large and its hydrophilicity can influence the subcellular distribution and metabolism of the attached lipid, potentially diverging from the behavior of endogenous ceramides (B1148491). ub.edunih.gov Furthermore, the photophysical properties of NBD are not ideal for all modern imaging techniques. rsc.orgresearchgate.netsemanticscholar.org

These limitations are driving the development of a new generation of fluorescent ceramide analogs. Key areas of innovation include:

Alternative Fluorophores : Researchers are synthesizing ceramide analogs with different fluorescent tags, such as BODIPY (boron-dipyrromethene) and COUPY (a coumarin (B35378) derivative), which offer distinct advantages. ub.eduacs.org For example, BODIPY-labeled ceramides have been used to study membrane microdomains, while COUPY probes offer far-red/NIR (near-infrared) emission, which is beneficial for imaging in complex biological samples. ub.edusemanticscholar.org

Self-Fluorescent Analogs : An innovative approach involves creating ceramide analogs that are inherently fluorescent, eliminating the need for an attached dye. nih.gov For instance, flavonoid ceramide analogs have been synthesized that exhibit self-fluorescence and also possess biological activity, such as anti-proliferative effects in cancer cells. nih.gov

Enhanced Specificity : Efforts are underway to create probes that more closely mimic the behavior of specific endogenous ceramides. This includes synthesizing analogs with varying acyl chain lengths to better understand how chain length affects ceramide penetration and localization within tissues like the skin. researchgate.net

Genetically Encoded Probes : A significant leap forward is the development of genetically encoded fluorescent biosensors for ceramides. nih.govmdpi.com These tools, often based on ceramide-binding domains of proteins like Kinase Suppressor of Ras 1 (KSR1), can be expressed directly within cells to report on the localization and dynamics of accessible ceramide pools without the introduction of exogenous lipids. nih.govmdpi.com

Probe TypeKey FeatureExample/ApplicationReference
Alternative Fluorophore ProbesUtilize dyes like BODIPY or COUPY for improved photophysical properties.BODIPY-TR-ceramide for labeling the parasitophorous vacuole; COUPY-labeled ceramides for lysosome/endosome staining. ub.eduasm.org
Self-Fluorescent AnalogsThe ceramide analog itself is fluorescent, without a separate dye.Flavonoid ceramide analogs with anti-proliferative activity. nih.gov
Genetically Encoded BiosensorsProtein-based sensors (e.g., KSR1-based) that are expressed by cells.Tracking ceramide dynamics during phagocytosis. nih.govmdpi.com

Synergistic Integration with Multi-Omics Datasets for Systems-Level Understanding

The visualization of ceramide trafficking with probes like C6-NBD-L-threo-ceramide provides a dynamic, single-molecule perspective. The next frontier is to integrate this spatial and temporal information with large-scale "omics" data to build a more holistic, systems-level understanding of sphingolipid biology.

Mass spectrometry-based lipidomics, for instance, can provide a comprehensive snapshot of all ceramide species and other lipids within a cell or organelle at a given time. acs.orgresearchgate.net By combining this quantitative data with the trafficking patterns observed using fluorescent probes, researchers can correlate changes in the flux of a specific ceramide analog with global shifts in the lipidome. For example, lipidomics has been used to show that very long-chain ceramides accumulate on maturing phagosomes, a finding that complements imaging studies of lipid dynamics during phagocytosis. acs.orgresearchgate.net

Furthermore, integrating data from genomics and transcriptomics can reveal the genetic and regulatory networks that control the ceramide metabolism and trafficking pathways visualized by C6-NBD-L-threo-ceramide. Multi-omic analyses have been used to characterize the sphingomyelin (B164518)/ceramide pathway as a therapeutic target in Alzheimer's disease by linking genetic data with metabolic changes. nih.gov This integrated approach allows scientists to move from observing a phenomenon—like the accumulation of a ceramide analog in the Golgi—to understanding the underlying genetic and enzymatic machinery driving it.

Unveiling New Mechanistic Insights into Complex Biological Systems Through Advanced Probe Applications

As imaging technologies and analytical methods become more sophisticated, C6-NBD-L-threo-ceramide and its newer counterparts are being applied to dissect increasingly complex biological questions. These advanced applications are providing novel mechanistic insights into fundamental cellular processes.

One major area of investigation is the role of ceramides in mediating cellular stress responses and signaling. Ceramides are recognized as key bioactive molecules involved in processes like apoptosis (programmed cell death), senescence, and autophagy. ub.edunih.gov Fluorescent ceramide analogs are crucial tools for visualizing the formation of ceramide-enriched membrane domains or "platforms" that are thought to initiate signaling cascades in response to stimuli like TNF-alpha. nih.gov

In the study of host-pathogen interactions, probes like C6-NBD-L-threo-ceramide are used to trace how intracellular pathogens manipulate host cell lipid pathways for their own survival and replication. nih.gov For example, studies have shown that parasites like Toxoplasma gondii can co-opt the host's ceramide trafficking machinery, with the fluorescent probe being transported from the host Golgi apparatus into the parasite-containing vacuole. nih.gov

Moreover, HPLC-based methods are being developed to use C6-NBD-L-threo-ceramide not just for imaging, but as a quantitative tracer to simultaneously measure the activity of multiple key enzymes in the Golgi apparatus, such as sphingomyelin synthase and glucosylceramide synthase. nih.govnih.gov This provides a powerful way to assess the flux through different branches of the sphingolipid metabolic pathway and to screen for the effects of potential drug candidates on ceramide metabolism. nih.govnih.govmdpi.com

Q & A

Q. What are the key physicochemical and fluorescence properties of C6 NBD L-threo-ceramide that influence its use in lipid trafficking studies?

this compound (CAS 114301-96-1) is a fluorescent sphingolipid analog with a molecular formula of C₃₀H₄₉N₅O₆. Its fluorescence emission at 536 nm (excitation: 466 nm) enables real-time tracking of lipid dynamics in live or fixed cells . The molecule’s short C6 acyl chain enhances membrane permeability, while the NBD fluorophore provides high sensitivity for microscopic imaging. However, its fluorescence is quenched in aqueous environments, necessitating delivery via BSA complexes or organic solvents .

Q. What are standardized protocols for Golgi apparatus staining using this compound?

A validated protocol involves:

  • Preparing a 5 µM NBD C6-ceramide/BSA complex in serum-free buffer (e.g., HBSS/HEPES).
  • Incubating cells at 4°C for 30 minutes to allow lipid uptake, followed by a 37°C chase to concentrate fluorescence in the Golgi.
  • Avoiding methanol/acetone fixatives, which disrupt lipid localization; use 2–4% paraformaldehyde instead .
    For live-cell imaging, pre-chilling cells and using BSA-coupled complexes reduce non-specific cytoplasmic diffusion .

Q. How does this compound compare to other ceramide analogs in studying sphingolipid metabolism?

Unlike non-fluorescent ceramides, this compound allows direct visualization of metabolic pathways. Its L-threo configuration mimics natural ceramide stereochemistry, ensuring compatibility with enzymatic processing (e.g., conversion to sphingomyelin or glucosylceramide). However, the NBD tag may slightly alter lipid packing, requiring validation against unlabeled analogs .

Advanced Research Questions

Q. How can researchers resolve conflicting reports on this compound localization (e.g., mitochondria vs. Golgi)?

Discrepancies arise from experimental variables:

  • Cell type: Fibroblasts show initial mitochondrial localization, shifting to Golgi after metabolic processing , while cancer cells may retain cytoplasmic distribution due to altered lipid trafficking .
  • Fixation methods: Aldehyde-based fixatives preserve Golgi structure better than alcohol-based ones, which dissolve lipids .
  • Imaging timing: Early time points (<30 min) capture uptake phases, while later intervals (>1 hr) reflect metabolic redistribution . Validate findings with organelle-specific markers (e.g., Golgi-Tracker Red) .

Q. What methodological adjustments are required when tracking sphingolipid metabolism in drug-treated or diseased cell models?

In cells with disrupted lipid trafficking (e.g., paclitaxel-treated ovarian cancer cells):

  • Optimize dosing: Lower ceramide concentrations (0.02–2 µg/mL) reduce cytotoxicity while maintaining detectable fluorescence .
  • Monitor metabolites: Extract lipids and analyze via TLC or HPLC to distinguish intact C6 NBD-ceramide from its byproducts (e.g., NBD-sphingomyelin) .
  • Use pulse-chase assays: Short ceramide pulses (15–30 min) followed by drug treatment clarify trafficking disruptions .

Q. How should time-course experiments be designed to capture dynamic lipid trafficking using this compound?

  • Critical time points: Include 0, 5, 15, 30, 60, and 150 min post-incubation to capture uptake (0–30 min), Golgi accumulation (30–60 min), and plasma membrane recycling (>60 min) .
  • Dose-response curves: Test 0.02–5 µM ranges to balance signal intensity and metabolic overload .
  • Quantitative analysis: Use fluorescence intensity ratios (e.g., Golgi/cytoplasm) and confocal Z-stacking to account for 3D distribution .

Q. What are the limitations of this compound in studying ceramide-induced apoptosis?

While this compound can trigger apoptosis at high doses (>5 µM), its fluorescent tag may interfere with ceramide-protein interactions critical for cell death signaling. Use caspase activation assays or mitochondrial membrane potential dyes (e.g., JC-1) to corroborate apoptosis data .

Data Contradiction Analysis

Q. How to interpret unexpected fluorescence patterns (e.g., cytoplasmic retention instead of Golgi localization)?

  • Technical issues: Check BSA complex preparation—improper ratios cause aggregation. Re-optimize using 0.34 mg/mL BSA in HBSS .
  • Biological factors: Certain cancer cells exhibit defective Golgi trafficking. Compare with normal cell lines and inhibit metabolic pathways (e.g., fumonisin B1 for ceramide synthase) to isolate transport mechanisms .
  • Artifacts: Confirm fluorescence isn’t from free NBD dye by lipid extraction and TLC analysis .

Methodological Optimization Tables

Parameter Recommendation Evidence Source
Concentration 0.02–5 µM (avoids cytotoxicity)
Incubation Time 30 min at 4°C + 30–60 min chase at 37°C
Fixation 2–4% paraformaldehyde (avoids lipid loss)
Validation Co-stain with Golgi marker (e.g., GM130)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.